molecular formula C14H11ClFNO4S B13350281 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride CAS No. 20209-53-4

2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13350281
CAS No.: 20209-53-4
M. Wt: 343.8 g/mol
InChI Key: LZQYMGHHJQVODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11ClFNO4S and a molecular weight of 343.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Properties

CAS No.

20209-53-4

Molecular Formula

C14H11ClFNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

2-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFNO4S/c15-10-4-3-5-11(8-10)21-9-14(18)17-12-6-1-2-7-13(12)22(16,19)20/h1-8H,9H2,(H,17,18)

InChI Key

LZQYMGHHJQVODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Cl)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.